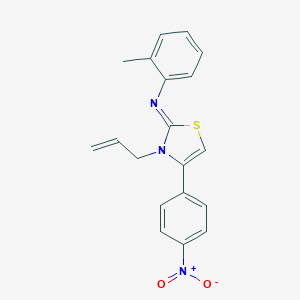

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, a methylphenyl group, and a prop-2-enyl group

Mechanism of Action

Target of Action

The primary targets of AE-848/32615073 are the PI3K/Akt/mTOR and NF-κB signaling pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making them important targets for cancer therapeutics .

Mode of Action

AE-848/32615073 interacts with its targets by inhibiting the PI3K/Akt/mTOR and NF-κB signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is involved in cell survival and proliferation, while the NF-κB pathway regulates immune response and inflammation . Inhibition of these pathways by AE-848/32615073 disrupts their normal functions, leading to decreased cell proliferation and increased apoptosis .

Pharmacokinetics

Its potent inhibitory effects on hepatoblastoma and multiple myeloma cells suggest that it may have good bioavailability .

Result of Action

AE-848/32615073 has been shown to significantly inhibit proliferation and induce apoptosis of HepG2 hepatoblastoma cells and multiple myeloma cells . It also significantly inhibited tumor growth and prolonged survival in hepatoblastoma-bearing mice .

Action Environment

The action of AE-848/32615073 can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect its stability, efficacy, and action . .

Biochemical Analysis

Biochemical Properties

AE-848/32615073 has been shown to interact with various biomolecules, including enzymes and proteins involved in the NF-κB and PI3K/Akt/mTOR signaling pathways . These interactions play a crucial role in the compound’s biochemical activity.

Cellular Effects

AE-848/32615073 has been found to significantly reduce the viability and induce apoptosis of multiple myeloma cell lines, RPMI-8226 and U266, in a dose- and time-dependent manner . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, AE-848/32615073 exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It induces the cleavage of caspase-8, caspase-3, and poly ADP-ribose polymerase (PARP), resulting in loss of mitochondrial membrane potential (MMP) . Both the NF-κB and PI3K/AKT/mTOR signaling pathways are involved in AE-848/32615073-induced apoptosis .

Dosage Effects in Animal Models

In animal models, AE-848/32615073 administration significantly inhibited tumor progression and prolonged the survival of tumor-bearing mice

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Alkylation: The prop-2-enyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methylphenyl)-4-(4-aminophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

- N-(2-methylphenyl)-4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

- N-(2-methylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

Uniqueness

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological activities that are not observed with other similar compounds.

Properties

IUPAC Name |

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-3-12-21-18(15-8-10-16(11-9-15)22(23)24)13-25-19(21)20-17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVHEWNPVITEDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359944 |

Source

|

| Record name | AE-848/32615073 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049986-31-3 |

Source

|

| Record name | AE-848/32615073 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B377192.png)

![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B377213.png)

![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B377215.png)

![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)

![Methyl 4-(2-naphtho[1,2-d][1,3]thiazol-2-ylvinyl)phenyl ether](/img/structure/B377200.png)

![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)

![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)